molecular formula C14H12BrNO2 B6285939 4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol;  >90% CAS No. 303215-15-8

4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%

Cat. No. B6285939
CAS RN: 303215-15-8
M. Wt: 306.15 g/mol
InChI Key: IGMWQQASEUFJKY-UHFFFAOYSA-N
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Description

“4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” consists of a bromine atom, a methoxy group, and an imino group attached to a phenol ring . The exact 3D structure may require further computational or experimental studies for confirmation.


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is 306.15 . Other physical and chemical properties such as melting point, boiling point, and density may require further experimental determination.

Scientific Research Applications

Molecular Structure and Prototropic Behavior

The molecular structure, prototropic behavior, and supramolecular architecture of this compound have been studied in depth using spectroscopic (UV-vis), crystallographic (XRD), and computational (HOMA and DFT) methods . The compound exists in phenol-imine form . The HOMA indices for the structural evaluation show that the compound has a pure aromatic structure in solid state .

Tautomeric Conversion

The tautomeric conversion between two forms of the compound was investigated by a PES scan process and close energy values were obtained for two tautomers . This compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents .

Supramolecular Architecture

Investigation of non-covalent interactions underlines the active roles of C–H···O H-bonds and C···Br interactions in constructing the supramolecular network of the compound .

Thermochromism and Polymorphism

A new polymorph of this compound is reported, together with a low-temperature structure determination of the previously published polymorph . Both polymorphs were found to have an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S (6) ring . Both polymorphs displayed some degree of thermochromism .

Photochromism and Thermochromism

The o-Hydroxy Schiff bases are one of the classes of organic compounds capable of showing photochromism and thermochromism . Practical applicability of these properties such as in information storage, electronic imaging systems, optical switching devices, ophthalmic glasses, and so on .

Catalytic Applications

This compound has a variety of applications due to its structural features, including catalytic applications .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.

Biochemical Pathways

Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.

Result of Action

Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.

Action Environment

This compound presents an interesting subject for further study in the field of proteomics research .

properties

IUPAC Name

4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMWQQASEUFJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416404
Record name AC1NSF8U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

CAS RN

5375-46-2
Record name AC1NSF8U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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